2,6-Diisopropylpyridine hydrochloride
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Overview
Description
2,6-Diisopropylpyridine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural properties, which include two isopropyl groups attached to the 2 and 6 positions of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropylpyridine hydrochloride typically involves the alkylation of pyridine. One common method is the reaction of pyridine with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete alkylation at the 2 and 6 positions. The resulting 2,6-Diisopropylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives such as 2,6-Diisopropylpyridine N-oxide.
Reduction: Reduced derivatives such as 2,6-Diisopropylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Diisopropylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Diisopropylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes. The isopropyl groups on the pyridine ring enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Diethylpyridine: Similar structure but with ethyl groups instead of isopropyl groups.
2,6-Dimethylpyridine: Contains methyl groups at the 2 and 6 positions.
2,6-Di-tert-butylpyridine: Features tert-butyl groups at the 2 and 6 positions.
Uniqueness
2,6-Diisopropylpyridine hydrochloride is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with molecular targets.
Properties
Molecular Formula |
C11H18ClN |
---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
2,6-di(propan-2-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)10-6-5-7-11(12-10)9(3)4;/h5-9H,1-4H3;1H |
InChI Key |
SDCJZESRNIUITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(C)C.Cl |
Origin of Product |
United States |
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